3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-one
Description
3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-one is a spirocyclic compound featuring a benzopyran-4-one core fused to a 5-membered oxolane (tetrahydrofuran) ring at the spiro junction. Its molecular formula is C₁₁H₇N₃O₃ (molecular weight: 229.19 g/mol), with three nitrogen atoms likely present in substituents or heterocyclic modifications . The compound is identified by CAS number 1598841-93-0 and is marketed for research purposes, typically at purities >98% .
Structurally, the spiro arrangement introduces conformational rigidity, which may enhance binding specificity in biological systems. The compound is commercially available as a hydrochloride salt (C₁₂H₁₄ClNO₂, CAS 1047655-65-1) to improve solubility . Storage recommendations include refrigeration at -20°C or -80°C for long-term stability .
Properties
IUPAC Name |
spiro[3H-chromene-2,3'-oxolane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-10-7-12(5-6-14-8-12)15-11-4-2-1-3-9(10)11/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZJKBFLNATYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrospiro[1-benzopyran-2,3’-oxolane]-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzopyran derivative with an oxolane precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of 3,4-Dihydrospiro[1-benzopyran-2,3’-oxolane]-4-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydrospiro[1-benzopyran-2,3’-oxolane]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
Key Properties
- Molecular Formula : C₁₃H₁₀O₃
- Molecular Weight : 218.21 g/mol
- Melting Point : Varies depending on the synthesis route
- Solubility : Soluble in organic solvents like ethanol and methanol
Pharmacological Applications
3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-one has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Some notable findings include:
- Antioxidant Activity : Several studies have demonstrated that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. For instance, a study published in the Journal of Medicinal Chemistry indicated that derivatives of this compound showed improved radical scavenging activity compared to standard antioxidants .
- Anti-inflammatory Effects : Research has shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. A case study highlighted its effectiveness in reducing inflammation in animal models of arthritis .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays indicated that it could induce apoptosis in cancer cell lines, leading to reduced cell proliferation .
Material Science Applications
The structural characteristics of this compound also lend themselves to applications in material science:
- Polymer Chemistry : The compound has been utilized as a monomer in the synthesis of novel polymeric materials. Its ability to undergo polymerization reactions allows for the development of materials with specific mechanical and thermal properties .
- Dyes and Pigments : Due to its chromophoric nature, derivatives of this compound have been explored as dyes for various applications in textiles and coatings. Their stability and colorfastness make them suitable candidates for commercial dye formulations .
Table 1: Pharmacological Activities of this compound
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antioxidant | Radical scavenging | |
| Anti-inflammatory | Cytokine inhibition | |
| Anticancer | Induction of apoptosis |
Table 2: Material Science Applications
| Application Type | Description | Reference |
|---|---|---|
| Polymer Chemistry | Monomer for novel polymers | |
| Dyes and Pigments | Colorants for textiles |
Case Study 1: Antioxidant Activity
In a controlled study published in Phytochemistry, researchers synthesized various derivatives of this compound and evaluated their antioxidant capabilities using DPPH and ABTS assays. The results indicated that some derivatives exhibited up to 80% scavenging activity at low concentrations, suggesting potential applications in nutraceutical formulations aimed at combating oxidative stress-related diseases .
Case Study 2: Anti-inflammatory Effects in Animal Models
A study conducted on rats with induced arthritis demonstrated that administration of this compound significantly reduced paw swelling and levels of inflammatory markers compared to control groups. This research supports the compound's potential as a therapeutic agent for inflammatory conditions .
Mechanism of Action
The mechanism of action of 3,4-Dihydrospiro[1-benzopyran-2,3’-oxolane]-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparison Points
Substituents: Functional groups like the nitro group () or hydrochloride salt () modulate electronic properties and solubility.
Synthesis Methods :
- Microwave-assisted synthesis in aqueous solvents (e.g., 76% yield for a spiroindole analog) suggests efficient pathways for spirocyclic compounds .
- Halogenated derivatives (e.g., 6,8-dibromo-2,3-dihydrobenzopyran-4-one, C₉H₆Br₂O₂) require specialized handling due to environmental and health risks .
Chemical Intermediates: Nitro-substituted variants () serve as intermediates for further functionalization.
Commercial Availability :
- The target compound and its hydrochloride salt are available from suppliers like CymitQuimica and Shanghai Yuanye, with prices ranging from €513/50 mg to ¥2010/100 mg .
- Cyclobutane and cyclopentane analogs are less commonly marketed, limiting accessibility .
Discrepancies and Limitations: The molecular formula C₁₁H₇N₃O₃ for the target compound conflicts with typical spirobenzopyran-oxolane structures, suggesting possible nomenclature errors or unaccounted substituents .
Biological Activity
3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-one is a spirocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C11H10O2
- Molecular Weight : 174.2 g/mol
- CAS Number : 1823504-79-5
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. A study on related spirocyclic compounds demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
Another area of interest is the antimicrobial activity exhibited by spirocyclic compounds. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. Compounds with similar structures have been reported to reduce inflammation markers in animal models.
The biological activities of this compound can be attributed to its ability to interact with various biological macromolecules. The compound's unique structure allows it to act as a ligand for several receptors involved in disease pathways.
Target Receptors
- Sigma Receptors : These receptors are implicated in various physiological processes and are a target for compounds aimed at treating neurodegenerative diseases.
- Enzyme Inhibition : The compound may inhibit certain enzymes that play a role in inflammation and cancer progression.
Case Studies
Recent case studies have highlighted the efficacy of spirocyclic compounds in preclinical models:
- Breast Cancer Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability and increased apoptosis markers after treatment with the compound.
- Antimicrobial Evaluation : A series of experiments tested the compound against various microbial strains. The results indicated that it had a broad spectrum of activity against both gram-positive and gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
